

Application Notes and Protocols: Ethyl Thioglycolate in Perovskite Solar Cell Fabrication

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Compound of Interest		
Compound Name:	Ethyl thioglycolate	
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This document provides detailed application notes and experimental protocols for the utilization of **ethyl thioglycolate** (ET) in the fabrication of high-performance and stable perovskite solar cells (PSCs). **Ethyl thioglycolate** serves as a multifunctional surface modulator, effectively passivating defects and enhancing the crystallinity of the perovskite film, leading to significant improvements in device efficiency and longevity.

Mechanism of Action

Ethyl thioglycolate enhances perovskite solar cell performance through a multi-pronged approach. Its primary functions include:

- Defect Passivation: The carbonyl (C=O) and sulfhydryl (-SH) groups in ethyl thioglycolate
 form a bidentate anchor with uncoordinated Pb²⁺ ions on the perovskite surface. This strong
 chelation effectively passivates lead-related defects, which are notorious for acting as nonradiative recombination centers, thereby improving the open-circuit voltage (Voc) and fill
 factor (FF) of the solar cell.
- Enhanced Crystallinity and Grain Growth: **Ethyl thioglycolate** treatment lowers the surface energy of the perovskite, which promotes the secondary growth of perovskite grains.[1] This results in a more crystalline film with a reduced density of grain boundaries and associated



defects. For instance, the average grain size of FA_{0.85}Cs_{0.15}Pb(I_{0.95}Br_{0.05})₃ perovskite films has been shown to increase from 174.8 nm to 357.4 nm after ET treatment.[1]

• Improved Charge Transfer: The application of **ethyl thioglycolate** can lead to better-aligned energy levels at the interface between the perovskite layer and the electron transport layer (e.g., C60), facilitating more efficient charge extraction and reducing interfacial recombination losses.[1]

These combined effects lead to a substantial boost in the power conversion efficiency (PCE) and enhanced stability of the resulting perovskite solar cells against environmental stressors like humidity and thermal stress.[1]

Performance Enhancements

The use of **ethyl thioglycolate** as a post-treatment agent has demonstrated significant improvements in the performance of inverted perovskite solar cells. The table below summarizes the key performance metrics of FAo.9MAo.05Cso.05Pb(Io.95Bro.05)3-based PSCs with and without **ethyl thioglycolate** treatment.

Treatment	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)
Control (without ET)	1.12	24.31	78.9	21.52
With Ethyl Thioglycolate	1.16	24.83	81.7	23.56

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the fabrication of inverted perovskite solar cells incorporating an **ethyl thioglycolate** surface treatment.

Materials and Reagents

- Substrates: Fluorine-doped tin oxide (FTO) coated glass
- Hole Transport Layer (HTL): Poly(triaryl amine) (PTAA)

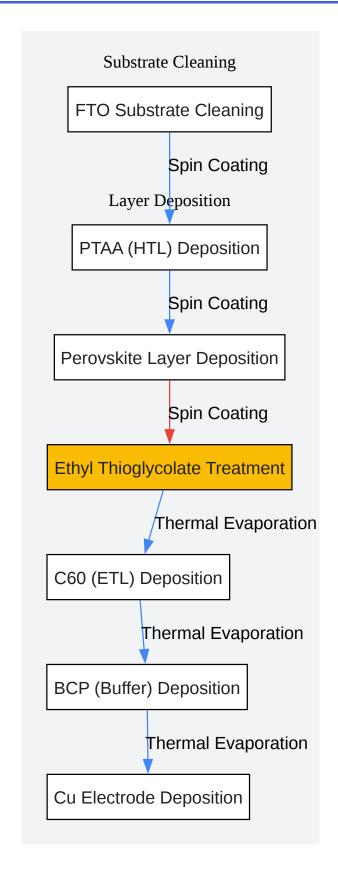


- Perovskite Precursor Solution: Formamidinium iodide (FAI), methylammonium bromide (MABr), cesium iodide (CsI), lead iodide (PbI₂), and lead bromide (PbBr₂) dissolved in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
- Ethyl Thioglycolate Solution: Ethyl thioglycolate (ET) dissolved in chlorobenzene (CB).
- Electron Transport Layer (ETL): C60
- Buffer Layer: Bathocuproine (BCP)
- Metal Electrode: Copper (Cu)
- Solvents: Isopropanol (IPA), Chlorobenzene (CB)

Device Fabrication Workflow

The following diagram illustrates the general workflow for fabricating the perovskite solar cell with **ethyl thioglycolate** treatment.





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Fabrication workflow for PSCs with ET treatment.



Step-by-Step Protocol

- · Substrate Cleaning:
 - Clean the FTO glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
 - Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes before use.
- Hole Transport Layer (HTL) Deposition:
 - Prepare a 2 mg/mL solution of PTAA in chlorobenzene.
 - Spin-coat the PTAA solution onto the cleaned FTO substrates at 4000 rpm for 30 seconds.
 - Anneal the substrates at 100 °C for 10 minutes.
- · Perovskite Film Formation:
 - Prepare the perovskite precursor solution (e.g., for FA_{0.9}MA_{0.05}CS_{0.05}Pb(I_{0.95}Br_{0.05})₃) by dissolving the corresponding stoichiometric amounts of FAI, MABr, CsI, PbI₂, and PbBr₂ in a DMF:DMSO (4:1 v/v) mixed solvent.
 - Spin-coat the perovskite precursor solution onto the PTAA layer in a nitrogen-filled glovebox.
 - During the spin-coating process, drop-cast an anti-solvent (e.g., chlorobenzene) to induce crystallization.
 - Anneal the perovskite film at 100 °C for 60 minutes.
- Ethyl Thioglycolate Post-Treatment:
 - Prepare a 0.5 mg/mL solution of **ethyl thioglycolate** in chlorobenzene.
 - Spin-coat the ethyl thioglycolate solution onto the cooled perovskite film at 4000 rpm for 30 seconds.

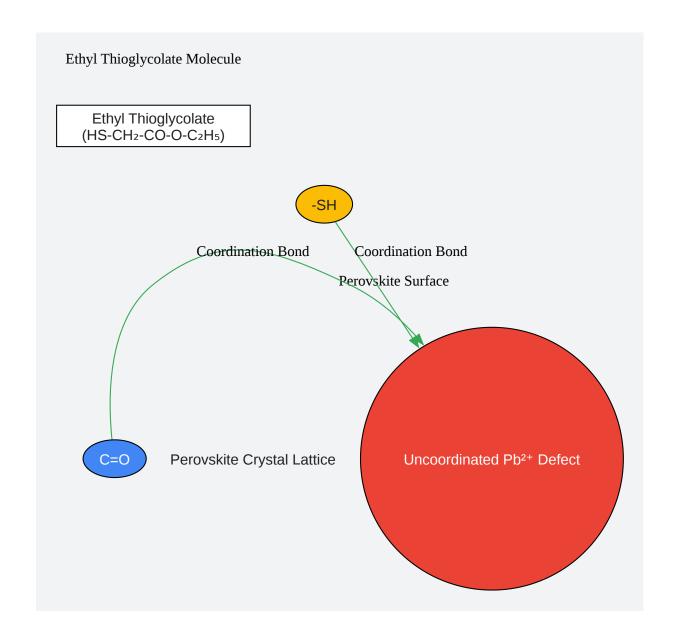


- o Anneal the treated film at 100 °C for 10 minutes.
- Electron Transport and Electrode Deposition:
 - Thermally evaporate a 20 nm layer of C60 onto the ethyl thioglycolate-treated perovskite film.
 - Subsequently, thermally evaporate an 8 nm layer of BCP as a buffer layer.
 - Finally, deposit a 100 nm thick copper (Cu) electrode by thermal evaporation to complete the device.

Mechanism of Defect Passivation

The diagram below illustrates the proposed mechanism by which **ethyl thioglycolate** passivates Pb²⁺ defects on the perovskite surface through bidentate coordination.





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References

- 1. researchgate.net [researchgate.net]
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